molecular formula C21H35NO9S B1243784 1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate CAS No. 189894-57-3

1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate

Cat. No. B1243784
CAS RN: 189894-57-3
M. Wt: 477.6 g/mol
InChI Key: LUILKELNVBKKTG-ZOZJKLBQSA-N
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Description

1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate, also known as 1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate, is a useful research compound. Its molecular formula is C21H35NO9S and its molecular weight is 477.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacology: Antidepressant Potentiation

Traxoprodil mesylate has been studied for its role in potentiating the effects of antidepressants. It acts as a selective antagonist of the NR2B subunit of the NMDA receptor. Research indicates that when combined with subtherapeutic doses of antidepressants like imipramine, fluoxetine, or escitalopram, Traxoprodil enhances their antidepressant-like effects in animal models . This suggests potential applications in developing more effective treatments for depression.

Neuroprotection: Glutamate Toxicity Inhibition

In neuroprotective research, Traxoprodil mesylate is noted for its ability to inhibit glutamate-induced death of rat hippocampal neurons. By antagonizing NMDA-mediated responses, it offers a therapeutic approach to neurodegenerative diseases where glutamate toxicity is a contributing factor .

Psychiatric Research: Serotonergic System Interaction

Traxoprodil’s effects on the serotonergic system have been explored, particularly its partial association with this system independent of the 5-HT1A and 5-HT2 serotonin receptors . Understanding this interaction can lead to insights into the treatment of psychiatric disorders.

Pharmacokinetics: Drug Interaction Studies

The compound’s interaction with other drugs has been studied in pharmacokinetic research. Traxoprodil mesylate shows interactions in the pharmacokinetic phase when administered with certain antidepressants, which is crucial for determining dosage and treatment regimens .

Behavioral Studies: Forced Swim Test (FST)

Traxoprodil mesylate has been used in behavioral studies involving the forced swim test (FST) to assess antidepressant activity. The results show significant behavioral changes in animals, indicating its potential as an antidepressant .

CNS Receptor Research: Selectivity for NMDA Receptors

The selectivity of Traxoprodil mesylate for NMDA receptors containing NR2B subunits is of particular interest in CNS receptor research. This specificity could be leveraged to develop targeted therapies for conditions associated with NMDA receptor dysfunctions .

Mechanism of Action

properties

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.CH4O3S.3H2O/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4;;;/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4);3*1H2/t15-,19+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUILKELNVBKKTG-ZOZJKLBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940514
Record name Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate

CAS RN

189894-57-3
Record name Traxoprodil mesylate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189894573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAXOPRODIL MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2A56I30W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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